2-Bromo-9-(2-naphthyl)-9H-carbazole
Overview
Description
“2-Bromo-9-(2-naphthyl)-9H-carbazole” is a chemical compound with the molecular formula C22H14BrN . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 22 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The exact structure can be determined using various analytical methods such as NMR or X-ray crystallography.
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point range of 141.0 to 145.0 degrees Celsius . The compound is soluble in toluene .
Scientific Research Applications
Crystallographic Studies and Biological Evaluation
2-Bromo-9-(2-naphthyl)-9H-carbazole derivatives have been used in crystallographic studies and biological evaluations, specifically investigating their cytotoxic effects on cancer cells. A study synthesized 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives and characterized them using various spectroscopic methods. The study further explored the cytotoxic effects of these derivatives on ovarian cancer cells, demonstrating that these compounds have inhibitory effects on cancer cell growth, with particular derivatives showing strong anti-proliferative activity, making them promising candidates for the treatment of human ovarian cancer (Saturnino et al., 2015).
Luminescence and Thermal Properties
Biphenyl carbazole-based derivatives of this compound have been synthesized and analyzed for their luminescent and thermal properties. The study involved characterizing the compounds through various spectroscopic techniques and single-crystal X-ray diffraction. It was observed that these compounds exhibit high thermal stabilities and significant luminescence, with unique intermolecular interactions contributing to their structural and functional properties (Tang et al., 2021).
Synthesis and Spectroscopy
Research on bromocarbazoles, including this compound, has focused on their synthesis and electronic spectroscopy. The studies involve the preparation, isolation, and characterization of bromo derivatives of carbazoles, exploring their UV-absorption, fluorescence, and phosphorescence emission spectra. These investigations provide valuable insights into the photophysical properties and reactivity of bromocarbazoles (Ponce et al., 2006).
Synthesis of Polyaromatic Compounds
Polyaromatic compounds bearing 2-naphthyl groups have been synthesized using this compound derivatives. These compounds have been studied for their thermal, photophysical, and electrochemical behaviors, demonstrating promising applications as host and hole transporting materials in organic electroluminescence due to their high thermal stability, electrochemical reversibility, and wide band gap (Lee et al., 2008).
Solvatochromic Fluorophores
Carbazoles with naphthalimide units synthesized from this compound have exhibited strong fluorescence solvatochromism, indicating their potential as solvatochromic fluorophores. These findings are crucial for applications in optical materials and sensors, where solvatochromic properties can be leveraged (Umeda et al., 2011).
Safety and Hazards
“2-Bromo-9-(2-naphthyl)-9H-carbazole” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Properties
IUPAC Name |
2-bromo-9-naphthalen-2-ylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-17-10-12-20-19-7-3-4-8-21(19)24(22(20)14-17)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHCFFLUGHKAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4C5=C3C=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427316-53-7 | |
Record name | 2-Bromo-9-(2-naphthyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.